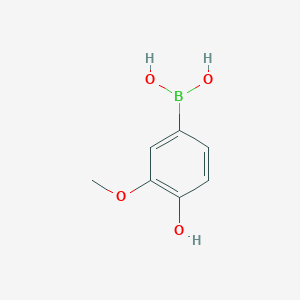

(4-Hydroxy-3-methoxyphenyl)boronic acid

Beschreibung

Significance in Contemporary Organic Synthesis

The primary significance of (4-Hydroxy-3-methoxyphenyl)boronic acid and its derivatives in modern organic synthesis lies in their role as versatile coupling partners, particularly in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds, which form the backbone of many complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. mdpi.comontosight.ai

The utility of this specific boronic acid is exemplified by the application of its pinacol (B44631) ester in the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com This reaction facilitates the formation of a C-C bond by coupling the organoborane with an organohalide. The presence of the hydroxyl and methoxy (B1213986) groups on the phenyl ring of this compound makes it a valuable precursor for synthesizing substituted biaryl systems, which are common structural motifs in biologically active compounds. Research has shown its use in the preparation of ethylidenedihydroindolones, which are investigated as potential neoplastic agents. sigmaaldrich.com

Boronic acids, as a class, are indispensable tools in organic synthesis for several key transformations:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex, to form biaryl or related compounds. pharmiweb.comwikipedia.org

Chan-Lam-Evans Coupling: This process forms carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds by reacting boronic acids with amines or alcohols. pharmiweb.com

Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde or ketone to produce substituted amines. wikipedia.org

The stability, generally low toxicity, and commercial availability of boronic acids like this compound contribute to their widespread adoption in both academic research and industrial applications. nih.gov

Historical Context of Boronic Acids in Chemical Transformations

The journey of boronic acids from a chemical novelty to a cornerstone of organic synthesis spans over a century and a half. Their unique properties, particularly the ability of the boron atom to act as a Lewis acid and form reversible covalent complexes, have been pivotal to their evolution as powerful synthetic reagents. pharmiweb.comwikipedia.org

The initial synthesis and isolation of a boronic acid were first reported in 1860 by Edward Frankland. nih.govpharmiweb.comwikipedia.org He synthesized ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate, followed by oxidation in the air. wikipedia.orgborates.today For many decades following their discovery, boronic acids remained largely a subject of academic curiosity with limited practical applications in synthesis.

The landscape began to change dramatically in the latter half of the 20th century. A critical milestone was the development of the Suzuki-Miyaura coupling reaction, first reported in 1979. nih.gov This palladium-catalyzed cross-coupling reaction demonstrated a highly efficient and versatile method for forming C-C bonds using boronic acids. nih.gov The reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the stability of the boronic acid reagents led to its rapid adoption and a surge in research focused on these compounds. nih.gov This development was so significant that its discoverer, Akira Suzuki, was a co-recipient of the 2010 Nobel Prize in Chemistry.

Table 2: Key Historical Milestones in Boronic Acid Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1860 | Edward Frankland reports the first synthesis of a boronic acid (ethylboronic acid). pharmiweb.comwikipedia.org | Marks the discovery of this class of organoboron compounds. |

| 1950s | Interactions of boronic acids with diols are first reported. xmu.edu.cn | Laid the groundwork for their later use in chemosensors and for saccharide recognition. xmu.edu.cn |

| 1979 | Akira Suzuki and Norio Miyaura report the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. nih.gov | Revolutionized C-C bond formation, making boronic acids a central tool in organic synthesis. |

| 2010 | Akira Suzuki is awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis". | Cemented the importance of the Suzuki-Miyaura reaction and, by extension, boronic acids in modern chemistry. |

Today, the field continues to expand, with boronic acids being used not only in cross-coupling reactions but also as catalysts, in materials science, and in medicinal chemistry for applications like molecular recognition and drug delivery. borates.todayrsc.org

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFBWSFTHSYXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468512 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-21-4 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Precursor Modifications of 4 Hydroxy 3 Methoxyphenyl Boronic Acid

Synthetic Routes to (4-Hydroxy-3-methoxyphenyl)boronic acid

The synthesis of this compound is most commonly achieved through the borylation of a suitably substituted benzene precursor. A prevalent and efficient method involves a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, starting from 4-bromo-2-methoxyphenol.

This strategy typically involves the reaction of 4-bromo-2-methoxyphenol with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol (B44631) ester intermediate is then hydrolyzed to yield the final boronic acid. The phenolic hydroxyl group does not typically interfere with the borylation reaction under these conditions, precluding the need for a protection-deprotection sequence for this group.

An alternative, though less common, route could involve a halogen-metal exchange. This would begin with the protection of the phenolic hydroxyl group of 4-bromo-2-methoxyphenol, for example as a silyl ether. The protected aryl bromide could then undergo a lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate. Subsequent acidic workup would hydrolyze the borate ester and remove the silyl protecting group simultaneously to afford the desired product.

A summary of a common synthetic approach is presented in the table below.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| 4-Bromo-2-methoxyphenol | 1. Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane 2. Acidic Hydrolysis (e.g., HCl) | This compound | Miyaura Borylation followed by Hydrolysis |

Synthesis and Application of this compound Pinacol Ester

The pinacol ester of this compound, scientifically named 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is an important and stable derivative. sigmaaldrich.com It is often preferred over the free boronic acid due to its enhanced stability, ease of handling, and compatibility with chromatographic purification. Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can complicate characterization and stoichiometry. The pinacol ester circumvents this issue.

Synthesis: The synthesis of the pinacol ester is directly achieved via the Miyaura borylation of 4-bromo-2-methoxyphenol with bis(pinacolato)diboron. chemicalbook.com The reaction is typically catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium acetate (B1210297) (KOAc) and a solvent such as dioxane. chemicalbook.com

A detailed synthetic protocol is described in the following table. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-2-methoxyphenol | Bis(pinacolato)diboron, Pd(dppf)Cl₂, Triethylamine | Dioxane | 100 | 20 | 62 |

Application: The primary application of this compound pinacol ester is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate, providing a powerful method for the synthesis of biaryl compounds. The presence of the hydroxyl and methoxy (B1213986) groups on the boronic ester allows for the construction of highly functionalized and complex molecular architectures.

Notable applications include:

Synthesis of potential neoplastic agents: It has been used as a key reactant in the preparation of ethylidenedihydroindolones. sigmaaldrich.com

Scaffolds for lamellarin analogs: The compound is utilized to synthesize 5,6-dihydropyrrolo[2,1-b]isoquinoline derivatives, which are precursors to lamellarin analogs, a class of marine alkaloids with potential biological activities. sigmaaldrich.com

Functional Group Interconversions and Protective Strategies for the Phenolic Hydroxyl Group and Boronic Acid Moiety

The presence of both a reactive phenolic hydroxyl group and a boronic acid moiety in this compound necessitates careful consideration of protective strategies, especially in multi-step syntheses. Orthogonal protecting groups are essential, allowing for the selective removal of one group in the presence of another.

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic and can interfere with reactions involving strong bases or organometallic reagents. Common protecting groups for phenols include:

Ethers: Methyl ethers are robust but require harsh conditions for cleavage (e.g., BBr₃). Benzyl (Bn) ethers are a popular choice as they are stable to a wide range of conditions but can be readily removed by hydrogenolysis.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are widely used. They are typically installed using the corresponding silyl chloride and a base (e.g., imidazole). Their stability is sterically dependent, and they are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions.

Esters: Acetyl (Ac) or pivaloyl (Piv) esters can be used, but they are susceptible to cleavage under basic conditions that might be employed in subsequent coupling reactions.

Protection of the Boronic Acid Moiety: While the pinacol ester is itself a form of protection, more robust protecting groups may be needed if the boronic acid functionality needs to be masked through particularly harsh reaction conditions.

Pinacol Ester: This is the most common protecting group. It is stable to chromatography and many reaction conditions but can be cleaved under strong acidic or basic hydrolysis.

N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates exhibit exceptional stability to a wide range of reagents, including strong acids, bases, and oxidizing agents. They are conveniently cleaved under mild aqueous basic conditions (e.g., NaHCO₃).

Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are easily handled. They are unreactive in Suzuki-Miyaura couplings until activated by a base or a silylating agent that facilitates the release of the boronic acid.

Orthogonal Strategies: An effective synthetic strategy for molecules containing both functionalities would involve selecting protecting groups that can be removed under mutually exclusive conditions. For instance, a TBDMS group on the phenol and a MIDA group on the boronic acid would be an orthogonal pair. The TBDMS group could be removed with a fluoride source without affecting the MIDA boronate, while the MIDA group could be cleaved under mild aqueous base, leaving the TBDMS group intact.

The following table summarizes some protective groups and their cleavage conditions, illustrating potential orthogonal strategies.

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions |

|---|---|---|---|

| Phenolic Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | F⁻ (e.g., TBAF), mild acid (e.g., AcOH) |

| Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) | |

| Boronic Acid | Pinacol boronate ester | Bpin | Acidic hydrolysis (e.g., HCl), often with an oxidant (e.g., NaIO₄) |

| N-methyliminodiacetic acid boronate | B(MIDA) | Mild aqueous base (e.g., NaHCO₃, pH > 9) |

Catalytic Methodologies Employing 4 Hydroxy 3 Methoxyphenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of many synthetic routes that employ (4-Hydroxy-3-methoxyphenyl)boronic acid. This boronic acid is a key building block in the construction of complex biaryl structures and other valuable organic molecules through various palladium-mediated cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org this compound, with its electron-rich aromatic ring, is an excellent coupling partner in these reactions. Research has shown that electron-rich boronic acids can lead to good product yields in Suzuki-Miyaura couplings. mdpi.com The reaction's success is highly dependent on the careful selection of ligands, catalyst systems, and reaction conditions to optimize yield and selectivity.

The choice of ligand is critical in Suzuki-Miyaura coupling reactions as it influences the stability and activity of the palladium catalyst. Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. For the coupling of aryl halides with arylboronic acids, various palladium catalyst systems have been developed to achieve high yields and broad substrate scope. While specific ligand optimization for this compound is not extensively documented in dedicated studies, general principles of ligand design for Suzuki-Miyaura coupling are applicable.

Commonly used catalyst systems that are effective for a range of arylboronic acids, including electron-rich variants, are presented in the table below.

| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl iodides, bromides | Commercially available, versatile |

| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, Electron-Rich Phosphine | Aryl chlorides, bromides | High reactivity for less reactive halides |

| Pd(OAc)₂ / SPhos | Buchwald Ligand | Wide range of aryl halides | High turnover numbers, good stability |

| PdCl₂(dppf) | Bidentate Phosphine | Aryl bromides, triflates | Good for challenging substrates |

The selection of the optimal catalyst system is often determined empirically, based on the specific substrates being coupled. For instance, in the synthesis of novel pyrimidine (B1678525) analogs, a Pd(PPh₃)₄ catalyst was found to be effective for the coupling of various arylboronic acids. mdpi.com

The solvent plays a crucial role in the Suzuki-Miyaura coupling by influencing the solubility of reactants, the stability of the catalyst, and the rate of the reaction. A variety of solvents have been investigated to optimize the coupling of arylboronic acids. The choice of base is also a critical parameter that must be optimized for each specific reaction.

In a study involving the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, the effect of different solvents and bases was examined. mdpi.com The results highlighted the importance of these parameters on the reaction yield.

| Solvent | Base | Yield (%) |

| Toluene | K₃PO₄ | 40 |

| Acetonitrile | K₃PO₄ | 36 |

| 1,4-Dioxane (B91453) | K₃PO₄ | 60 |

These findings demonstrate that for this particular system, 1,4-dioxane in the presence of potassium phosphate (B84403) as the base provided the highest yield. mdpi.com The addition of water is also common in Suzuki-Miyaura reactions, as it can aid in the dissolution of the base and facilitate the transmetalation step. The optimal temperature and reaction time are also key variables that need to be fine-tuned to maximize the product yield and minimize side reactions.

Palladium-catalyzed allylic arylation is a valuable transformation for the formation of C(sp³)–C(sp²) bonds. The pinacol (B44631) ester of this compound is often used in these reactions to improve stability and handling compared to the free boronic acid. One study detailed a hydrazone-palladium-catalyzed allylic arylation of cinnamyloxyphenylboronic acid pinacol esters. nih.gov This intramolecular coupling reaction leads to the formation of 1,3-diarylpropene derivatives with a phenolic hydroxyl group. nih.gov

The use of the pinacol ester derivative of this compound has been documented in the synthesis of ethylidenedihydroindolones and 5,6-dihydropyrrolo[2,1-b]isoquinoline derivatives, which are precursors to lamellarin analogs. sigmaaldrich.com These applications underscore the utility of this boronic acid derivative in constructing complex molecular architectures.

Advancements in Suzuki-Miyaura Coupling with this compound

Copper-Catalyzed Reactions with this compound

Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide an alternative to palladium-based methods for the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org These reactions typically involve the coupling of an arylboronic acid with an amine or an alcohol to form an aryl-nitrogen or aryl-oxygen bond, respectively. wikipedia.org While specific studies focusing exclusively on this compound in copper-catalyzed reactions are limited, the general principles are applicable.

The Chan-Lam coupling is advantageous as it can often be performed at room temperature and is tolerant of air, making it an operationally simpler procedure compared to some palladium-catalyzed reactions. wikipedia.org The reaction is mediated by copper(II) salts, and the presence of a base is often required. The electron-rich nature of this compound would be expected to facilitate the transmetalation step in the catalytic cycle.

A novel route to aryloxyamines has been reported via the copper-mediated cross-coupling of N-hydroxyphthalimide and phenylboronic acids, which is tolerant of various functional groups on the boronic acid. researchgate.net

Mechanistic Insights into Boronic Acid-Mediated Catalysis

The mechanism of palladium-catalyzed cross-coupling reactions involving boronic acids, such as the Suzuki-Miyaura reaction, is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwildlife-biodiversity.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

Detailed mechanistic studies have provided fundamental insights into these individual steps. illinois.edu The nature of the ligands, substrates, and reaction conditions can influence the kinetics and mechanism of each step. wildlife-biodiversity.comresearchgate.net For this compound, its electron-donating substituents are expected to accelerate the transmetalation step by increasing the nucleophilicity of the aryl group being transferred.

In the context of copper-catalyzed reactions, the mechanism is thought to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the final product. wikipedia.org The exact mechanistic details can be complex and are still a subject of ongoing research.

Advanced Methodologies and Future Directions in 4 Hydroxy 3 Methoxyphenyl Boronic Acid Research

Emerging Catalytic Systems and Sustainable Synthesis Approaches

The synthesis and application of (4-hydroxy-3-methoxyphenyl)boronic acid and its derivatives are greatly influenced by the evolution of catalytic systems. Modern research emphasizes sustainability, favoring methods that are environmentally benign, efficient, and versatile.

Catalytic Innovations: Organoboron compounds, including this compound, are central to cross-coupling reactions, with research continually unveiling novel catalytic approaches. nih.gov Boronic acids themselves can act as catalysts due to the unique electronic properties of the boron atom, which can be modulated by altering substituents or through complexation. nih.gov Hybrid catalysts, such as thiourea–boronic acid systems, have been developed for specific reactions like the aza-Michael addition. nih.gov In aqueous systems, boric acid has demonstrated notable rate acceleration in multicomponent reactions, highlighting its potential as a green catalyst. nih.gov

Sustainable Synthesis Methodologies: The drive for greener chemical processes has led to the adoption of new technologies for synthesizing and utilizing boronic acids. Sustainable approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Mechanochemistry: Ball milling has emerged as a solvent-free method for the synthesis of metalloporphyrins, demonstrating that mechanical activation can efficiently drive reactions without the need for solvents. mdpi.com This technique offers high yields and simplifies purification, often requiring just a liquid-liquid extraction with greener solvents like ethyl acetate (B1210297) and water. mdpi.com

Ultrasound-assisted Synthesis: Sonochemistry provides another energy-efficient route, particularly for the synthesis of water-soluble compounds. mdpi.com Using water as the solvent, ultrasound has been successfully applied to the preparation of metalloporphyrins, aligning with the principles of green chemistry. mdpi.com

Aqueous Synthesis: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions performed in water represent a highly effective and sustainable method for forming carbon-carbon bonds using arylboronic acids. sigmaaldrich.com

These emerging strategies signify a shift towards more environmentally responsible chemical manufacturing, with potential applications in the synthesis and derivatization of this compound.

| Synthesis Approach | Key Features | Catalytic System Example | Sustainability Aspect |

| Mechanochemistry | Solvent-free reaction conditions, mechanical activation. | Metal acetates (Zn, Cu, Co) for metalloporphyrin synthesis. mdpi.com | Eliminates bulk solvent use, reduces waste, simplifies purification. mdpi.com |

| Sonochemistry | Use of ultrasound to promote reactions. | Metal salt in aqueous solution for water-soluble metalloporphyrins. mdpi.com | Energy efficient, often uses green solvents like water. mdpi.com |

| Aqueous Cross-Coupling | Reactions performed in water as the solvent. | Palladium-catalyzed Suzuki-Miyaura coupling. sigmaaldrich.com | Avoids volatile organic compounds (VOCs), enhances safety. |

| Organoboron Catalysis | Boronic acid derivatives used as catalysts. | Diaryl borinic acids for selective dehydrations. nih.gov | Metal-free catalysis, mild reaction conditions. nih.gov |

Advanced Applications in Functional Materials Science

The distinct chemical properties of this compound and related phenylboronic acids (PBAs) make them valuable components in the design of advanced functional materials. nih.gov Their ability to form reversible covalent bonds with diols is particularly useful in creating materials for sensing, electronics, and biomedical applications. nih.gov

Sensing and Probes: (4-Methoxyphenyl)boronic acid has been employed as a novel electrochemical redox probe for the selective detection of hydrogen peroxide (H₂O₂) in living cells. chemicalbook.com The probe utilizes a boronic acid pinacol (B44631) ester as a recognition unit that, upon reacting with H₂O₂, releases an electrochemical reporter. chemicalbook.com This strategy enables highly sensitive detection of H₂O₂, which is crucial for understanding cellular processes related to redox homeostasis. chemicalbook.com

Graphene and Electronics: In the field of materials science, (4-methoxyphenyl)boronic acid serves as a precursor in the chemical vapor deposition (CVD) process to create boron-doped graphene. chemicalbook.com By introducing the boronic acid during graphene growth, the material's electronic properties can be modified, opening up opportunities for advancements in electronic devices and energy storage. chemicalbook.com

Tumor Targeting and Therapy: Phenylboronic acid (PBA) is increasingly used as a targeting ligand in functional materials for cancer imaging and therapy. nih.gov PBA can bind to sialic acid, a glycan that is overexpressed on the surface of many cancer cells. nih.gov This interaction enhances the uptake of PBA-functionalized materials, such as nanoparticles or drug delivery systems, by tumor cells. This targeted approach improves the efficacy of imaging agents and therapeutic drugs while minimizing effects on healthy tissue. nih.gov

| Application Area | Material Type | Function of Boronic Acid | Potential Impact |

| Biosensing | Electrochemical Probe | Recognition unit for hydrogen peroxide. chemicalbook.com | Enables selective detection of reactive oxygen species in live cells. chemicalbook.com |

| Electronics | Doped Graphene | Boron source for in-situ doping during CVD. chemicalbook.com | Modifies electronic properties for advanced electronic and energy applications. chemicalbook.com |

| Cancer Therapy | Functionalized Nanoparticles | Tumor-targeting ligand that binds to sialic acid on cancer cells. nih.gov | Enhances drug delivery and imaging specificity for cancer treatment. nih.gov |

Computational Chemistry and Molecular Modeling Studies of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) are used to predict molecular geometry, vibrational frequencies, and electronic transitions, offering insights that complement experimental findings. researchgate.net

A detailed computational study on the closely related 4-methoxyphenylboronic acid (4MPBA) using DFT with the B3LYP/6-311+G(d,p) basis set has provided significant insights. researchgate.net The analysis included:

Geometric Parameters: Calculation of bond lengths and angles, which were compared with experimental data from crystal structures. researchgate.net

Vibrational Analysis: Theoretical prediction of FT-IR and FT-Raman spectra, which helps in the assignment of experimental vibrational modes. researchgate.net

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is crucial for understanding the molecule's chemical reactivity and kinetic stability. researchgate.net

NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, which aids in the interpretation of experimental spectra. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis reveals details about intramolecular charge transfer and the stability arising from hyperconjugative interactions. researchgate.net

Furthermore, computational studies have been instrumental in elucidating complex reaction mechanisms involving boronic acids. For instance, in aryne-induced three-component coupling reactions, DFT calculations have helped to understand the fluoride (B91410) activation of the boronic acid and the subsequent mechanistic pathway, fully supporting experimental observations. nih.govrsc.org These modeling studies are essential for predicting the reactivity and selectivity of boronic acids in various chemical transformations, guiding the design of new reactions and catalysts.

Exploration of Novel Bioactive Scaffolds Derived from this compound

This compound is a valuable starting material for the synthesis of novel bioactive compounds, leveraging its structural similarity to vanillin (B372448), a widely used natural product. researchgate.net Boronic acid-containing organic compounds have garnered significant interest in medicinal chemistry for their potential as antitumor and antiviral agents. researchgate.net

The derivatization of the aldehyde group in the precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin), through reactions like Schiff base formation, yields a diverse array of molecules with potential biological activities. researchgate.net These derivatives can then be further modified or subjected to borylation to introduce the boronic acid moiety, a group known for its unique interactions with biological targets.

While specific research on bioactive scaffolds derived directly from this compound is an emerging area, the broader field of boronic acids in drug discovery is well-established. They are known to act as enzyme inhibitors and have been incorporated into various therapeutic agents. The combination of the vanillin scaffold with the boronic acid functional group presents a promising strategy for developing new classes of bioactive molecules. The exploration of these scaffolds could lead to the discovery of new therapeutic agents for a range of diseases.

Recent advancements in tissue engineering also highlight the use of bioactive materials in scaffolds for bone regeneration. nih.govmdpi.com Although not directly derived from this compound, the development of hollow mesoporous bioactive glass nanofiber scaffolds demonstrates the trend towards creating complex, functional architectures to support cell growth and tissue repair. nih.gov

Scalable Synthesis and Industrial Applications

The transition of a chemical compound from laboratory-scale research to industrial application hinges on the development of scalable, efficient, and cost-effective synthesis methods. For hydroxyphenylboronic acids, several synthetic routes have been explored to meet the demands of larger-scale production, particularly for their use as intermediates in the pharmaceutical industry. google.com

Scalable Synthesis Routes: The synthesis of hydroxyphenylboronic acids often starts from the corresponding bromophenols. One common industrial approach involves a multi-step process:

Protection: The hydroxyl group of a bromophenol (e.g., 4-bromophenol) is protected, for example, with a tert-butyldimethylsilyl (TBDMS) group. google.com

Grignard Formation: The protected bromophenol is reacted with magnesium to form a Grignard reagent. google.com

Borylation: The Grignard reagent is then reacted with a boron source, typically trimethyl borate. google.com

Deprotection/Hydrolysis: The resulting boronate ester is hydrolyzed (acidolysis) to yield the final hydroxyphenylboronic acid. google.com

An alternative scalable method involves a palladium-catalyzed coupling reaction between a bromophenol and a diboron (B99234) reagent like bis(pinacolato)diboron. google.com While effective, this method requires a costly palladium catalyst. Research into efficient and scalable total syntheses of complex molecules often provides valuable strategies that can be adapted for the production of key intermediates like this compound. researchgate.net

Industrial Applications: this compound and its isomers are crucial intermediates in the development of innovative clinical drugs. google.com For example, 4-hydroxyphenylboronic acid is a building block used in the synthesis of Honokiol, a compound that has reached phase III clinical trials for gum disease, and AZD-5153, a BRD4 inhibitor investigated for solid tumors and lymphomas. google.com The utility of these boronic acids as key intermediates underscores the industrial importance of reliable and scalable production methods.

Q & A

Q. What are the primary biomedical sensing applications of (4-Hydroxy-3-methoxyphenyl)boronic acid, and how do its interactions with diols enable these applications?

Boronic acids, including this compound, bind reversibly with diols (e.g., sugars) via esterification, forming cyclic complexes. This property is exploited in glucose-responsive polymers for continuous glucose monitoring. For example, polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) undergo solubility changes in response to glucose concentration, enabling sensor design . Analytical methods like fluorescence quenching or surface plasmon resonance (SPR) are used to quantify binding events .

Q. Which analytical techniques are recommended for detecting boronic acid impurities in pharmaceutical compounds?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly sensitive for underivatized boronic acid impurity detection. Key parameters include optimizing ionization conditions (e.g., ESI±) and validating limits of detection (LOD < 0.1 ppm) as per ICH guidelines. This approach reduces sample preparation time compared to derivatization methods .

Q. How does structural modification of boronic acids influence their binding affinity with glycoproteins?

Substituents like hydroxyl or methoxy groups on the phenyl ring enhance diol-binding affinity by stabilizing the tetrahedral boronate-diol complex. For example, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) surfaces show selective glycoprotein binding, but non-specific interactions (e.g., electrostatic) require buffer optimization (e.g., high-salt buffers) to improve specificity .

Q. What role do boronic acids play in proteasome inhibitors, and why are they preferred over aldehydes?

Boronic acids (e.g., bortezomib) form stable tetrahedral intermediates with proteasome active sites, increasing inhibitory potency by 100–1,000-fold compared to aldehyde-based inhibitors. This is due to stronger covalent interactions with catalytic threonine residues .

Advanced Research Questions

Q. How can researchers design glucose-responsive polymers using this compound, and what factors govern crosslinking efficiency?

Glucose-responsive polymers are synthesized by copolymerizing boronic acid monomers with acrylamide derivatives. Crosslinking via boroxine (B₃O₃) rings occurs under acidic/neutral conditions, while glucose disrupts these linkages, altering solubility. Key design considerations include:

Q. What methodologies determine the kinetic parameters of boronic acid-diol binding, and how do kon values correlate with binding affinities?

Stopped-flow fluorescence spectroscopy is used to measure binding kinetics. For example, kon values for 8-isoquinolinylboronic acid with D-fructose (4.2 × 10³ M⁻¹s⁻¹) exceed those with D-glucose (1.1 × 10³ M⁻¹s⁻¹), correlating with thermodynamic binding constants (Kfructose > Kglucose). This indicates kon is the primary determinant of affinity .

Q. How can non-specific interactions in boronic acid-based glycoprotein capture systems be mitigated?

Secondary interactions (e.g., hydrophobic or ionic) reduce selectivity. Strategies include:

Q. What synthetic challenges arise in producing boronic acid-containing drugs, and how are prodrug strategies employed?

Boronic acids are prone to dehydration/trimerization during synthesis, complicating purification. Prodrugs (e.g., boronic esters) are synthesized first and hydrolyzed in vivo. For example, peptide boronic acids are stabilized via esterification with pinacol, improving stability during multi-step synthesis .

Q. How does thermal stability analysis inform the selection of boronic acids for flame-retardant applications?

Thermogravimetric analysis (TGA) reveals degradation pathways. Boronic acids with electron-withdrawing groups (e.g., pyrene-1-boronic acid) exhibit stability up to 600°C due to resonance stabilization. Structural rules include:

Q. How can MALDI-MS be optimized for sequencing peptide boronic acids despite boroxine formation?

Derivatization with diols (e.g., 2,3-butanedione) forms cyclic boronic esters, preventing dehydration. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.